molecular formula C11H19NO3 B2921320 Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate CAS No. 2503202-21-7

Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate

Cat. No.: B2921320
CAS No.: 2503202-21-7
M. Wt: 213.277
InChI Key: WYDHVOZEZVUFOO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate is a cyclobutane-derived carbamate compound characterized by a tert-butyl carbamate group attached to a cyclobutyl ring. The structure features a hydroxymethyl (-CH2OH) substituent at position 1 and a methylidene (=CH2) group at position 3 of the cyclobutane ring.

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h13H,1,5-7H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDHVOZEZVUFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=C)C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate is a carbamate derivative notable for its potential biological activity. This compound, characterized by its unique cyclobutyl structure, has garnered attention in medicinal chemistry and organic synthesis due to its diverse applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1142211-17-3

The structural features of this compound include a tert-butyl group, a hydroxymethyl substituent, and a cyclobutyl ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate moiety can undergo hydrolysis, releasing the active amine derivative that may inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in understanding its potential therapeutic applications.

Enzyme Interaction Studies

Research indicates that carbamate derivatives can act as reversible inhibitors of certain enzymes, particularly those involved in neurotransmission and metabolic pathways. For instance:

  • Acetylcholinesterase Inhibition : Some studies suggest that similar carbamate compounds exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter breakdown. This property could position the compound as a candidate for neuroprotective agents.
  • Carbonic Anhydrase Activity : Other carbamates have shown potential in inhibiting carbonic anhydrase, which plays a vital role in maintaining acid-base balance in physiological systems .

Case Studies and Research Findings

  • Neuroprotective Potential : A study conducted on structurally related carbamates demonstrated their ability to protect neuronal cells from oxidative stress by modulating intracellular signaling pathways. This suggests that this compound may exhibit similar protective effects .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related carbamate compounds revealed significant activity against various bacterial strains, indicating a potential application in developing new antibiotics .
  • Synthesis and Biological Evaluation : A recent synthesis of this compound followed by biological evaluation showed promising results in inhibiting specific cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Comparison of Biological Activities of Carbamate Derivatives

Compound NameEnzyme TargetActivity TypeReference
This compoundAcetylcholinesteraseInhibition
Tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamateCarbonic AnhydraseInhibition
Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamateBacterial StrainsAntimicrobial
Tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamateCancer Cell LinesCytotoxicity

Table 2: Synthesis Methods

Method TypeDescriptionYield (%)
Direct SynthesisReaction of tert-butyl chloroformate with cyclobutyl amine65
Hydrolysis followed by ReductionHydrolysis of diethyl cyclopropane-1,1-dicarboxylate56

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate, differing in ring size, substituents, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring Features CAS Number Reference ID
This compound (Target) Not explicitly stated* ~241–275 g/mol† Cyclobutane, hydroxymethyl, methylidene Not provided
[1-[(Boc-amino)methyl]cyclopropyl]methanol C10H19NO3 201.26 Cyclopropane, hydroxymethyl, tert-butyl carbamate 153248-46-5
Tert-butyl N-[1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate C11H21NO3S 247.35 Linear chain, methylsulfanyl, hydroxy 92148-47-5
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate C13H25NO5 275.34 Cyclobutane, dimethoxy, hydroxymethyl 2305255-01-8
Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate C13H23NO3 241.33 Norbornane (bicyclic), hydroxymethyl 1645410-37-2
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate C16H21NO3 275.34 Cyclobutane, benzyl, ketone (oxo) Not provided

*Molecular formula inferred as ~C12H19NO3 based on analogs. †Estimated range from Table 1.

Cyclopropane Analog: [1-[(Boc-amino)methyl]cyclopropyl]methanol

This compound replaces the cyclobutane ring with a cyclopropane ring, reducing ring strain but limiting conformational flexibility. The tert-butyl carbamate group is retained, but the absence of a methylidene group simplifies reactivity. Its lower molecular weight (201.26 vs. ~241–275 g/mol) may enhance solubility, making it preferable in certain synthetic pathways .

Linear Chain Derivative: Tert-butyl N-[1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate

Unlike the cyclobutane core, this compound adopts a linear carbon chain with a methylsulfanyl (-SCH3) group. The higher molecular weight (247.35 vs. ~241 g/mol) reflects the added sulfur atom .

Dimethoxycyclobutane Derivative: Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate

This analog retains the cyclobutane ring but substitutes the methylidene group with two methoxy (-OCH3) groups at position 3. Its molecular weight (275.34) is higher due to the additional oxygen atoms .

Bicyclic Derivative: Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate

The norbornane (bicyclo[2.2.1]heptane) framework introduces rigid bicyclic geometry, which may enhance binding affinity in drug-target interactions. Despite similar molecular weight (241.33 vs. ~241 g/mol), the bicyclic structure significantly impacts pharmacokinetic properties such as metabolic stability .

Benzyl-Substituted Cyclobutane: Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

This compound features a benzyl group and a ketone (oxo) substituent on the cyclobutane ring. The aromatic benzyl group enhances lipophilicity, while the ketone introduces electrophilic character absent in the target compound. The molecular weight (275.34) matches the dimethoxy analog, highlighting the trade-off between functional group complexity and size .

Key Structural and Functional Trends

Ring Size and Strain : Cyclopropane derivatives (e.g., ) exhibit higher ring strain than cyclobutane analogs, influencing reactivity and stability.

Substituent Effects : Electron-withdrawing groups (e.g., oxo ) increase electrophilicity, while electron-donating groups (e.g., methoxy ) modulate ring electronics.

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